5-Methyl-1-Hexyl-2-Pyrrolidone
Description
This structural configuration distinguishes it from simpler pyrrolidones like N-Methyl-2-Pyrrolidone (NMP).
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-hexyl-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H21NO/c1-3-4-5-6-9-12-10(2)7-8-11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
DYTQEOZTVAIFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(CCC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and inferred physicochemical differences between 5-Methyl-1-Hexyl-2-Pyrrolidone and NMP:
The hexyl group in this compound significantly enhances lipophilicity, which may influence its absorption, tissue distribution, and metabolic fate compared to NMP.
Metabolic Pathways
NMP undergoes hydroxylation at the 5-position of the pyrrolidone ring to form 5-Hydroxy-N-Methyl-2-Pyrrolidone (5-HNMP), followed by further oxidation to N-Methylsuccinimide (MSI) and 2-Hydroxy-N-Methylsuccinimide (2-HMSI) . In humans, ~65.2% of orally administered NMP is excreted in urine as these metabolites, with 5-HNMP representing 44% of the total .
For this compound, the hexyl chain may undergo β-oxidation or ω-oxidation, generating carboxylic acid metabolites. These differences suggest divergent metabolic pathways compared to NMP.
Excretion and Half-Life
Key excretion data for NMP and inferred properties for this compound:
The extended alkyl chain in this compound may prolong its half-life due to tissue accumulation and slower hepatic clearance.
Research Findings and Implications
- Metabolic Saturation: NMP’s urinary recovery accounts for ~65% of the administered dose, with a third unaccounted for, possibly due to alternative pathways or tissue retention . For this compound, incomplete excretion may be more pronounced due to higher lipophilicity.
- Toxicokinetics : The hexyl chain’s oxidation could produce reactive intermediates, necessitating toxicity studies absent for NMP.
- Industrial Relevance : While NMP is a solvent and drug penetration enhancer, this compound’s applications remain unexplored but may suit lipid-based formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
